molecular formula C24H14N6O5S B3995127 METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE

METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE

Cat. No.: B3995127
M. Wt: 498.5 g/mol
InChI Key: MSIJLXHIFHSNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE is a complex organic compound that features a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core . This is followed by further functionalization steps to introduce the dicyano and nitro groups, as well as the esterification to form the methyl benzoate moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

    Condensation: The benzothiazole core can be further functionalized through condensation reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution of the cyano groups could yield various substituted benzothiazoles.

Scientific Research Applications

METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE involves its interaction with specific molecular targets. The benzothiazole core can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The nitro and cyano groups can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, which lacks the additional functional groups present in METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE).

    4,5-Dicyano-2-nitroaniline: A simpler compound that contains the dicyano and nitro groups but lacks the benzothiazole core.

    Methyl benzoate: A common ester that lacks the benzothiazole and dicyano-nitroaniline moieties.

Uniqueness

This compound is unique due to its combination of a benzothiazole core with dicyano and nitro functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[6-(4,5-dicyano-2-nitroanilino)-1,3-benzothiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N6O5S/c1-35-23(32)14-4-2-13(3-5-14)22(31)29-24-28-18-7-6-17(10-21(18)36-24)27-19-8-15(11-25)16(12-26)9-20(19)30(33)34/h2-10,27H,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJLXHIFHSNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-({[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.